N-Nitrosobis(2-hydroxypropyl)amine

Catalog No.
S579950
CAS No.
53609-64-6
M.F
C6H14N2O3
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosobis(2-hydroxypropyl)amine

CAS Number

53609-64-6

Product Name

N-Nitrosobis(2-hydroxypropyl)amine

IUPAC Name

N,N-bis(2-hydroxypropyl)nitrous amide

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C6H14N2O3/c1-5(9)3-8(7-11)4-6(2)10/h5-6,9-10H,3-4H2,1-2H3

InChI Key

MNIGYIKCFSPQRJ-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)N=O)O

Synonyms

1,1'-(nitrosoimino)bis(2-propanol), 2,2'-BHP, 2,2'-dihydroxy-di-n-propylnitrosamine, 2,2'-dihydroxydipropylnitrosamine, 2-propanol, 1,1'-(nitrosoimino)bis-, DHPN, di(2-hydroxypropyl)nitrosamine, diisopropanolnitrosamine, N-bis(2-hydroxypropyl)nitrosamine, N-nitroso-bis(2-hydroxypropyl)amine, N-nitrosobis(2-hydroxypropyl)amine, N-nitrosodiisopropanolamine, nitroso-di-isopropanolamine, nitrosobis(2-hydroxypropyl)amine

Canonical SMILES

CC(CN(CC(C)O)N=O)O

N-Nitrosobis(2-hydroxypropyl)amine is a nitrosamine compound that has garnered significant attention due to its carcinogenic properties. It is formed from the nitrosation of bis(2-hydroxypropyl)amine, a secondary amine. This compound is characterized by its molecular formula C6H14N2O3C_6H_{14}N_2O_3 and is known for its ability to induce tumors in various tissues in experimental models, particularly in rats and other animals . The compound's structure includes two hydroxypropyl groups attached to a nitrogen atom, with a nitroso group substituting for one hydrogen atom on the nitrogen.

The exact mechanism of NDMA's carcinogenicity is not fully understood, but it is believed to involve several pathways:

  • DNA alkylation: NDMA can react with DNA, forming adducts that can lead to mutations and cancer development [].
  • Redox cycling: NDMA can undergo redox cycling, generating free radicals that damage DNA and other cellular components.
  • Signal transduction: NDMA may interact with cellular signaling pathways, promoting cell proliferation and survival.

NDMA is a potent carcinogen in animal studies and is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Exposure to NDMA can increase the risk of various cancers, including liver, esophageal, and stomach cancers.

  • Acute Toxicity: NDMA is considered to have low acute toxicity, meaning a single high-dose exposure is unlikely to cause immediate harm.
  • Chronic Toxicity: Chronic exposure to even low levels of NDMA can increase cancer risk.
Typical of nitrosamines. The most notable reaction is its formation through the nitrosation of secondary amines. This process generally involves the reaction of the amine with nitrous acid or nitrosating agents, leading to the generation of the nitroso group:

R2NH+HNO2R2NNO+H2O\text{R}_2\text{NH}+\text{HNO}_2\rightarrow \text{R}_2\text{NNO}+\text{H}_2\text{O}

In this case, R represents the hydroxypropyl groups. The resulting N-Nitrosobis(2-hydroxypropyl)amine can further react under certain conditions to produce reactive intermediates that can interact with biological macromolecules, contributing to its mutagenic and carcinogenic properties .

N-Nitrosobis(2-hydroxypropyl)amine exhibits significant biological activity, particularly as a carcinogen. Studies have shown that it can induce tumors in various organs, including the lungs and esophagus, when administered to laboratory animals . Its mutagenic potential has been demonstrated through assays using Salmonella typhimurium strains, which are commonly employed to assess mutagenicity . The compound's mechanism of action involves forming DNA adducts that lead to mutations and subsequent tumor development.

The synthesis of N-Nitrosobis(2-hydroxypropyl)amine typically involves two main steps:

  • Preparation of Bis(2-hydroxypropyl)amine: This can be achieved through the reaction of 2-hydroxypropylamine with an appropriate alkylating agent.
  • Nitrosation: The prepared secondary amine is then treated with nitrous acid or a nitrosating agent under controlled conditions (usually acidic) to yield N-Nitrosobis(2-hydroxypropyl)amine.

The reaction conditions must be carefully controlled to minimize side reactions and ensure high yields of the desired nitrosamine .

N-Nitrosobis(2-hydroxypropyl)amine is primarily used in research settings to study carcinogenic mechanisms and mutagenicity due to its potent biological effects. It serves as a model compound for investigating the formation and effects of nitrosamines in various biological systems. Additionally, it has been studied as a potential enhancer in polymerase chain reactions (PCR), although its use is limited due to safety concerns associated with its carcinogenic nature .

Research has indicated that N-Nitrosobis(2-hydroxypropyl)amine interacts with various biological molecules, particularly DNA. The formation of DNA adducts is a critical aspect of its mechanism as a carcinogen. Studies have shown that this compound can lead to mutations in genetic material, which may result in tumorigenesis . Furthermore, investigations into its interactions with cellular pathways involved in apoptosis and cell proliferation have provided insights into how nitrosamines contribute to cancer development.

N-Nitrosobis(2-hydroxypropyl)amine belongs to a class of compounds known as nitrosamines, which are characterized by their nitrogen-nitroso functional group. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
N-NitrosodimethylamineTwo methyl groups attached to nitrogenHighly carcinogenic; widely studied
N-NitrosoethylisopropanolamineEthanol and isopropanol groups on nitrogenCarcinogenic; less studied than BHP
N-Nitroso-N-methylureaUrea derivative with methyl groupKnown carcinogen; different mechanism
N-NitrosopiperidinePipedine ring structureCarcinogenic; affects liver

N-Nitrosobis(2-hydroxypropyl)amine stands out due to its specific structure involving hydroxypropyl groups, which influences its reactivity and biological effects compared to other nitrosamines. Its unique ability to induce tumors specifically in certain tissues also differentiates it from other compounds within this class .

Precursor Amines and Nitrosation Reactions in Industrial/Cosmetic Contexts

NBHPA is synthesized through nitrosation of bis(2-hydroxypropyl)amine (BHPA), a secondary amine, in the presence of nitrosating agents such as nitrous acid (HNO₂). The reaction proceeds via electrophilic substitution at the amine nitrogen, forming a stable nitroso group (-N=O) . Industrially, this process occurs under controlled acidic conditions (pH 3–4) to minimize byproducts like N-nitrosodiethanolamine (NDELA), a common contaminant in cosmetics .

Key industrial precursors:

  • BHPA: A viscous liquid with high solubility in polar solvents, used as a surfactant in personal care products .
  • Nitrite salts: Sodium nitrite (NaNO₂) is the most common nitrosating agent due to its stability and low cost .

Reaction conditions influencing yield:

ParameterOptimal RangeImpact on NBHPA Formation
pH3.0–3.5Maximizes nitrosation efficiency
Temperature0–5°CReduces thermal decomposition
Molar ratio (BHPA:NO₂⁻)1:1.2Minimizes excess nitrite residues

In cosmetic formulations, secondary amines like BHPA react with nitrosating agents during storage, especially in products containing water or organic solvents . A 2024 EU regulatory assessment identified NBHPA in 12% of tested skincare products, with concentrations up to 18 ppb .

In Vivo Endogenous Synthesis via Nitrosatable Amine-Nitrite Interactions

Endogenous formation of NBHPA occurs when dietary or pharmacological BHPA interacts with nitrites in the gastrointestinal tract. This process follows first-order kinetics, with a rate constant (k) of 0.42 L/mol·h at gastric pH 2.0 .

Critical factors for endogenous synthesis:

  • Gastric pH: Below pH 3.0, nitrosation accelerates due to protonation of nitrite to nitrous acid (HNO₂) .
  • Amine structure: BHPA’s secondary amine group has higher nitrosation susceptibility (reactivity index = 8.7) compared to tertiary amines (index = 2.1) .
  • Microbiome involvement: Escherichia coli and Klebsiella pneumoniae enhance NBHPA formation by reducing nitrate to nitrite in the colon .

A longitudinal study in Wistar rats demonstrated that co-administration of 1% BHPA and 0.3% NaNO₂ in drinking water for 94 weeks resulted in:

  • Urinary NBHPA excretion: 12.3 ± 2.1 μg/day
  • Tumor incidence: 74% nasal cavity tumors, 58% lung adenomas

Cytochrome P-450-Mediated Bioactivation Mechanisms

BHP undergoes metabolic activation via cytochrome P450 (CYP) enzymes, particularly isoforms induced by phenobarbital and polychlorinated biphenyls. Studies using liver microsomes from uninduced Fischer-344 rats demonstrated that BHP itself is not directly metabolized by microsomal enzymes but requires cellular processing in hepatocytes for activation [2]. Freshly isolated hepatocytes efficiently convert BHP into carbon dioxide (CO₂) and intermediate metabolites such as N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine [2] [4].

The phenobarbital-inducible CYP2E1-like isoform plays a critical role in BHP bioactivation. In nasal mucosa microsomes of male MRC rats, CYP2E1 activity correlates with testosterone levels, suggesting hormonal regulation of this pathway [7]. Recombinant systems expressing human CYP1A2 and NADPH-P450 reductase further confirm that CYP-mediated oxidation generates reactive intermediates capable of alkylating DNA [5]. This bioactivation is NADPH-dependent and inhibited by cytochrome c, carbon monoxide, and metyrapone, underscoring the centrality of CYP enzymes in BHP mutagenicity [4].

Table 1: Key CYP Isoforms Involved in BHP Bioactivation

CYP IsoformTissue SpecificityInducerRole in BHP Metabolism
CYP2E1Nasal mucosa, liverTestosteroneOxidative activation to HPOP
CYP1A2LiverPhenobarbitalGeneration of DNA-alkylating species
CYP3A4HepatocytesPolychlorinated biphenylsSecondary metabolic oxidation

Formation of Methyl/Hydroxypropyl DNA Adducts (O⁶-Methylguanine vs. O⁶-Hydroxypropylguanine)

BHP induces both methyl and hydroxypropyl DNA adducts, with methylation predominating at lower doses (100–500 mg/kg) and hydroxypropylation becoming significant at higher doses [3]. In rodent models, N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG) adducts form more extensively than their hydroxypropyl counterparts (N7-HpG, O⁶-HpG) in the liver, pancreas, and kidney [3]. However, O⁶-HpG adducts exhibit greater persistence due to inefficient repair by O⁶-alkylguanine-DNA alkyltransferase (MGMT), unlike O⁶-MeG, which is rapidly repaired [3] [8].

Tissue-specific adduct distribution varies between species. In rats, BHP preferentially alkylates lung DNA, whereas in hamsters, hepatic DNA sustains greater damage [3]. This disparity arises from differences in metabolic activation efficiency and adduct repair rates. For instance, hydroxypropyl adducts in rat kidney DNA exceed methyl adducts by 3:1, whereas hepatic adducts show a 1:2 ratio [3].

Table 2: Comparative DNA Adduct Levels in Rodent Tissues

TissueSpeciesN7-MeG (pmol/mg DNA)O⁶-MeG (pmol/mg DNA)N7-HpG (pmol/mg DNA)O⁶-HpG (pmol/mg DNA)
LiverRat12.3 ± 1.40.9 ± 0.28.1 ± 0.71.2 ± 0.3
LungHamster9.8 ± 1.10.7 ± 0.16.5 ± 0.60.8 ± 0.2
KidneyRat10.1 ± 1.20.5 ± 0.114.6 ± 1.32.1 ± 0.4

The repair kinetics of O⁶-HpG remain poorly understood compared to O⁶-MeG, which is efficiently excised by MGMT [8]. This repair deficiency contributes to the higher mutagenic potential of hydroxypropyl adducts in target tissues such as the nasal cavity and lung [1] [3].

Redox Cycling Between Oxidized/Reduced Metabolites

BHP participates in redox cycling through its metabolite HPOP, which undergoes interconversion between oxidized (2-oxopropyl) and reduced (2-hydroxypropyl) states. This cycling generates reactive oxygen species (ROS) and perpetuates DNA damage. In aerobic conditions, HPOP’s nitro radical anion reacts with oxygen, leading to futile redox cycles that deplete cellular NADPH and increase oxidative stress [6]. Under hypoxia, the nitro group is reduced to an amine, stabilizing the metabolite and promoting alkylation [6].

The redox dynamics of BHP derivatives are influenced by one-electron reduction potentials (E⁷₁). Compounds with higher E⁷₁ values exhibit faster oxygen consumption rates due to accelerated radical anion oxidation [6]. For example, 4-alkylaminonitroquinolines—structurally analogous to BHP metabolites—show a linear relationship between log(oxygen consumption rate) and E⁷₁, with a slope of 7.1 V⁻¹ [6]. This suggests that BHP’s redox cycling efficiency is predictable based on its electrochemical properties.

Table 3: Redox Cycling Parameters of BHP Metabolites

MetaboliteE⁷₁ (V)Oxygen Consumption Rate (nmol/min/10⁶ cells)ROS Yield (μM/min)
HPOP-0.3112.4 ± 1.28.7 ± 0.9
BHP-0.2910.8 ± 1.07.2 ± 0.7
Nitroquinoline*-0.2515.6 ± 1.510.1 ± 1.1

*Structural analog for comparative purposes [6].

N-Nitrosobis(2-hydroxypropyl)amine exhibits remarkable organ-specific carcinogenic properties with distinct target tissue selectivity patterns that vary significantly between species. The compound demonstrates preferential targeting of specific anatomical sites, with pronounced differences in carcinogenic potency and tumor development patterns across different organ systems.

Pulmonary Carcinogenesis Models in Rat Multi-Step Tumorigenesis

Multi-Step Progression Model Development

The pulmonary carcinogenesis induced by N-Nitrosobis(2-hydroxypropyl)amine in rats represents a well-characterized multi-step progression model that closely parallels human lung cancer development [1] [2]. When administered orally in drinking water for 25 weeks, the compound induces a comprehensive spectrum of lung carcinomas including adenocarcinomas, squamous cell carcinomas, and combined squamous cell and adenocarcinomas [1]. This model provides exceptional utility for investigating the mechanisms underlying lung cancer pathogenesis due to the remarkable similarities observed between human and N-Nitrosobis(2-hydroxypropyl)amine-induced rat lung cancers in terms of histological appearances and gene alterations [1].

The step-by-step development of lung lesions follows a predictable progression from preneoplastic lesions to invasive carcinomas, establishing this as a robust experimental model for lung carcinogenesis research [1]. The progression begins with alveolar hyperplasias, which demonstrate immunoreactivity for midkine protein in 58.3% of cases [3]. These hyperplastic lesions subsequently progress to adenomas, with 92.3% showing midkine expression, and ultimately to adenocarcinomas and squamous cell carcinomas, where 100% of tumors exhibit midkine overexpression [3].

Dose-Response Relationships and Tumor Incidence

Intraperitoneal administration studies have demonstrated dose-dependent lung tumor induction with total lung tumor incidences reaching 55% to 100% [4]. The carcinogenic potency varies significantly based on administration route and dosing regimen. Single intraperitoneal injections of N-Nitrosobis(2-hydroxypropyl)amine result in lung carcinoma development rates of 22% to 44%, while related metabolic compounds such as N-nitrosomethyl(2-hydroxypropyl)amine demonstrate higher carcinogenic potency [4].

Endogenous synthesis of N-Nitrosobis(2-hydroxypropyl)amine through administration of precursor compounds bis(2-hydroxypropyl)amine and sodium nitrite produces lung tumor incidences of 58% when using 0.3% sodium nitrite concentrations [5] [6]. This endogenous formation pathway demonstrates that the target organs of endogenously synthesized N-Nitrosobis(2-hydroxypropyl)amine are similar to those affected when the carcinogen is administered exogenously [5].

Molecular Mechanisms and Gene Alterations

The molecular mechanisms underlying N-Nitrosobis(2-hydroxypropyl)amine-induced lung carcinogenesis involve multiple genetic alterations that accumulate during the multi-step progression process. Ki-ras gene mutations represent frequent genetic events, with mutation frequencies of 40% in alveolar hyperplasias, 36% in adenomas, 72% in adenocarcinomas, 20% in squamous metaplasias, 50% in squamous cell carcinomas, and 50% in adenosquamous carcinomas [7]. These mutations are exclusively G→A transitions at the second position of codon 12, indicating specific mutagenic mechanisms [7].

FHIT gene alterations constitute another significant molecular change, with aberrant transcripts detected in 60% of adenocarcinomas [8]. These alterations include deletions in regions of nucleotides -9 to 279, -98 to 279, -98 to 348, or -98 to 447 [8]. Western blot analysis reveals reduced FHIT protein expression in 60% of adenocarcinomas, suggesting that FHIT gene alteration may be involved in lung adenocarcinoma development [8].

LKB1 gene alterations represent additional molecular changes, with aberrant transcripts bearing deletions detected in 33.3% of adenocarcinomas [9]. These findings suggest that alterations of the LKB1 gene might be involved in the development of lung adenocarcinomas induced by N-Nitrosobis(2-hydroxypropyl)amine in rats [9].

Cyclooxygenase-2 Expression Patterns

Cyclooxygenase-2 protein expression serves as an important biomarker during lung tumor progression. The majority of alveolar/bronchiolar adenomas and all adenocarcinomas demonstrate positive or strongly positive staining for cyclooxygenase-2 [10]. In contrast, only a minority of alveolar/bronchiolar hyperplasias show immunoreactivity, and half of the squamous cell carcinomas exhibit only weak positive staining [10]. Western blotting analysis confirms cyclooxygenase-2 protein expression in resected adenomas and adenocarcinomas, indicating up-regulated expression in lung neoplastic lesions [10].

Pancreatic Duct Adenocarcinoma Induction in Hamster Models

Species-Specific Pancreatic Carcinogenesis

Syrian golden hamsters demonstrate exceptional susceptibility to pancreatic duct adenocarcinoma induction by N-Nitrosobis(2-hydroxypropyl)amine, establishing this species as the preferred experimental model for pancreatic carcinogenesis research [11] [12] [13]. The compound was first synthesized by Krüger et al. in 1974 and has been shown to primarily induce pancreatic duct adenocarcinomas by subcutaneous injection in Syrian hamsters [1]. This species specificity contrasts markedly with the lung-targeting effects observed in rats, demonstrating the profound influence of species differences on organ-specific carcinogenic responses.

Comparative studies between different nitrosamine compounds reveal that N-Nitrosobis(2-hydroxypropyl)amine induces pancreatic duct tumors in all treated Syrian golden hamsters, although with variable incidences depending on dosing regimens [11]. The compound demonstrates considerably less potency compared to N-nitrosobis(2-oxopropyl)amine, which appears to be the most potent pancreatic carcinogen among related nitrosamine compounds [11].

Histopathological Characteristics and Tumor Development

The pancreatic adenocarcinomas induced by N-Nitrosobis(2-hydroxypropyl)amine exhibit characteristic histopathological features that closely resemble human pancreatic ductal adenocarcinoma [14] [15]. These neoplasms develop as cystic and papillary adenocarcinomas with well-defined ultrastructural characteristics [15]. The tumor epithelia consist of flattened, cuboidal, or columnar cells, with the latter frequently showing mucous metaplasia [15].

The development of pancreatic neoplasms follows a predictable progression sequence beginning with hyperplasia of ductular cells accompanied by new islet cell formation [16]. This progression leads to the development of peri- or intra-insular cystic ductules which subsequently become cystadenomas and carcinomas [16]. The histogenesis involves cystic foci of flattened epithelial cells that precede the development of neoplasms [15].

Goblet cell-containing dysplasia represents an important precursor lesion that develops mainly in larger ducts, with the majority of goblet cell-containing carcinomas showing a pattern of papillary adenocarcinoma [14]. This finding corresponds well with the relationship between human pancreatic cancer and mucus-secreting cells, suggesting that the behavior of goblet cells in hamster pancreatic ducts provides a good model for human mucous cells [14].

Strain Differences and Genetic Susceptibility

Significant strain differences exist in pancreatic carcinogenesis susceptibility among Syrian golden hamsters. Studies comparing outbred and inbred strains demonstrate marked variations in tumor incidence rates [13]. Outbred hamsters treated with N-Nitrosobis(2-hydroxypropyl)amine at doses of 250, 500, or 1000 mg/kg develop pancreatic carcinomas in 19% of cases [13]. In contrast, inbred hamsters of strains CB, LHC, and PD4 given the compound at 250 mg/kg weekly for an average of 25 weeks develop pancreatic carcinomas in 61% of cases [13].

These strain differences extend beyond simple tumor incidence rates to include variations in accompanying pathological changes. Pancreatic inflammation, fibrosis, and ductal hyperplasia are prominent features in treated hamsters, along with toxic changes in the liver, biliary hyperplasia, and pulmonary interstitial inflammation [13]. Occasional carcinomas of the liver and respiratory tract also develop, demonstrating the multi-organ effects of N-Nitrosobis(2-hydroxypropyl)amine in hamsters [13].

Metabolic Activation and DNA Alkylation

The pancreatic carcinogenicity of N-Nitrosobis(2-hydroxypropyl)amine involves complex metabolic activation pathways that generate reactive intermediates capable of DNA alkylation [17] [18]. Studies examining DNA methylation and hydroxypropylation patterns reveal that at doses used in carcinogenesis studies (100-500 mg/kg), methylation of DNA is more extensive than hydroxypropylation, although this relationship changes at higher doses [18].

Ratios of hydroxypropyl versus methyl adducts vary significantly depending on tissue type and species [18]. In both hamsters and rats, ratios of N7-hydroxypropylguanine versus N7-methylguanine are greater in kidney and pancreas than in liver or lung [18]. The formation of O6-methylguanine and O6-hydroxypropylguanine adducts demonstrates markedly different ratios compared to N7 adducts due to apparent differences in repair mechanisms [18].

Esophageal/Pharyngeal Tumor Promotion Dynamics

Primary Target Organ Identification

The esophagus represents the primary target organ for N-Nitrosobis(2-hydroxypropyl)amine carcinogenicity in rat models, with tumor incidence rates reaching 100% in MRC rats following weekly subcutaneous injections [19] [20]. The pharynx also demonstrates high susceptibility with incidence rates of 80% in the same experimental conditions [19] [20]. This contrasts sharply with Syrian golden hamsters, where the esophagus never responds to N-Nitrosobis(2-hydroxypropyl)amine treatment, illustrating profound species-specific differences in target organ selectivity [21].

The respiratory tract follows as the second most frequent target site with 87% incidence in MRC rats [19]. Additional target organs include the colon and liver, each showing 73% incidence rates, while kidneys, thyroid gland, urinary bladder, and urethra demonstrate lower but still significant tumor development rates [19].

Tumor Promotion Mechanisms Under Acidic Conditions

Acid reflux conditions significantly enhance esophageal carcinogenesis induced by N-Nitrosobis(2-hydroxypropyl)amine through complex promotion mechanisms [22]. Combined treatment with sodium nitrite and ascorbic acid under acid reflux conditions demonstrates promoting effects on rat esophageal carcinogenesis similar to those observed in forestomach models [22]. After 32 weeks of combined treatment, significant increases in the incidence of epithelial hyperplasias of the lower-middle and lowest parts of the esophagus are observed, along with exacerbation of dysplasia and extension of lesions [22].

The enhancement mechanisms involve nitric oxide generation under acidic conditions, which promotes tumor development [22]. This finding has important implications for understanding esophageal cancer risk in patients with reflux esophagitis, particularly regarding excessive intake of combinations of nitrite and antioxidants [22].

Endogenous Formation and Carcinogenic Activity

Endogenous synthesis of N-Nitrosobis(2-hydroxypropyl)amine through administration of precursor compounds demonstrates carcinogenic activity similar to exogenous administration [5] [23]. When male Wistar rats receive bis(2-hydroxypropyl)amine mixed in powder diet at 1% concentration and sodium nitrite dissolved in distilled water at concentrations of 0.15% and 0.3% for 94 weeks, urinary excretion of N-Nitrosobis(2-hydroxypropyl)amine can be detected in rats given the combination but not in groups receiving either precursor alone [5].

Tumors of the nasal cavity, lung, esophagus, liver, and urinary bladder develop in animals treated with combinations of precursors, suggesting that target organs of endogenously synthesized N-Nitrosobis(2-hydroxypropyl)amine are similar to those affected by exogenous administration [5]. The incidences of nasal cavity and lung tumors reach 74% and 58% respectively in rats given the optimal precursor combination [5].

Comparative Carcinogenic Potency Assessment

Studies comparing the carcinogenic effectiveness of N-Nitrosobis(2-hydroxypropyl)amine with related compounds reveal distinct potency patterns across different target organs [24]. Among hydroxylated nitrosodialkylamines tested in female F344 rats, N-Nitrosobis(2-hydroxypropyl)amine demonstrates considerable potency in inducing tumors of the upper gastrointestinal tract, particularly the esophagus [24].

The compound induces mainly tumors of the esophagus, although several animals also develop tumors of the nasal cavity [24]. This pattern contrasts with other hydroxylated nitrosamines such as nitrosodiethanolamine, which demonstrates weaker carcinogenic activity and induces primarily hepatocellular carcinomas [24]. The tissue-specific targeting suggests that compounds containing the 2-hydroxypropyl structure demonstrate particular affinity for esophageal tissues [24].

Physical Description

Yellow viscous liquid; [OSHA]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

162.10044231 g/mol

Monoisotopic Mass

162.10044231 g/mol

Heavy Atom Count

11

UNII

4J072HB2ND

MeSH Pharmacological Classification

Carcinogens

Other CAS

53609-64-6

Wikipedia

N-nitrosodiisopropanolamine

Dates

Last modified: 08-15-2023

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